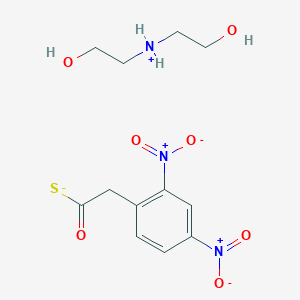
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, also known as BDT, is a compound that has been widely used in scientific research. It is a salt that is commonly used in the synthesis of organic compounds and has been used in various scientific studies due to its unique properties.
Mécanisme D'action
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a thiol-reactive compound that can react with cysteine residues in proteins. It has been shown to inhibit the activity of several enzymes, including caspases and protein tyrosine phosphatases. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also react with glutathione, a key antioxidant in cells, and can deplete cellular glutathione levels.
Effets Biochimiques Et Physiologiques
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to have anti-tumor properties. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also induce oxidative stress and can cause DNA damage in cells. In addition, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have neurotoxic effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate in lab experiments is its high yield in synthesis. It is also a relatively stable compound, making it easy to handle in experiments. However, one of the limitations of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is its reactivity with thiol-containing compounds, which can lead to non-specific effects in experiments.
Orientations Futures
There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential as an anti-cancer agent and to investigate its effects on cancer cells in vivo. In addition, there is a need to develop more specific thiol-reactive compounds that can be used in experiments without causing non-specific effects.
Conclusion
In conclusion, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a compound that has been widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can react with cysteine residues in proteins and has been used in various studies related to biochemistry, pharmacology, and toxicology. While it has several advantages in lab experiments, it also has limitations due to its reactivity with thiol-containing compounds. There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, including investigating its mechanism of action and exploring its potential as an anti-cancer agent.
Méthodes De Synthèse
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can be synthesized by reacting 2,4-dinitrophenyl ethanethiol with bis(2-hydroxyethyl)amine. The reaction takes place in an aqueous solution and the resulting product is a white crystalline solid. The yield of the reaction is high, making it an efficient method for synthesizing Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of organic compounds and has been used in various studies related to biochemistry, pharmacology, and toxicology. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been used as a spectroscopic probe to study protein-ligand interactions, and has been used in studies related to enzyme kinetics.
Propriétés
Numéro CAS |
105892-21-5 |
|---|---|
Nom du produit |
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
Formule moléculaire |
C12H17N3O7S |
Poids moléculaire |
363.35 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
InChI |
InChI=1S/C8H6N2O5S.C4H11NO2/c11-8(16)3-5-1-2-6(9(12)13)4-7(5)10(14)15;6-3-1-5-2-4-7/h1-2,4H,3H2,(H,11,16);5-7H,1-4H2 |
Clé InChI |
GPYBLXMDNWNDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
Synonymes |
2-(2,4-dinitrophenyl)sulfanylacetic acid, 2-(2-hydroxyethylamino)ethan ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
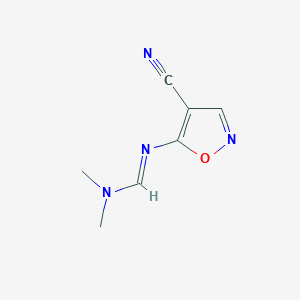
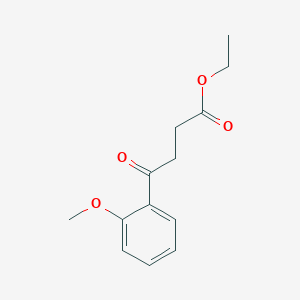
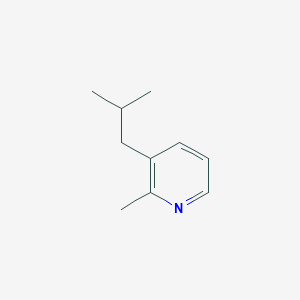
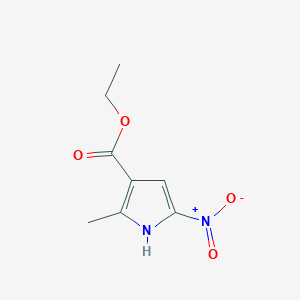
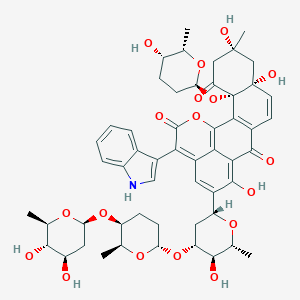
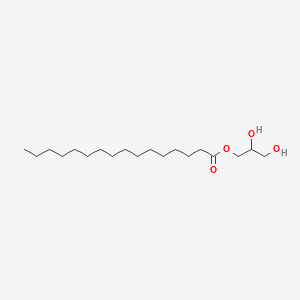
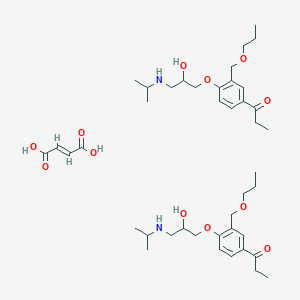
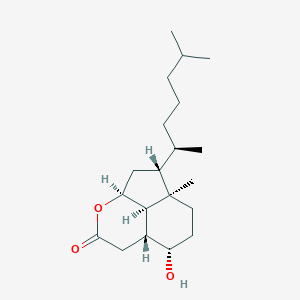
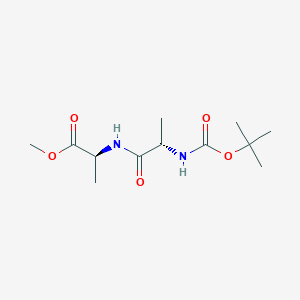
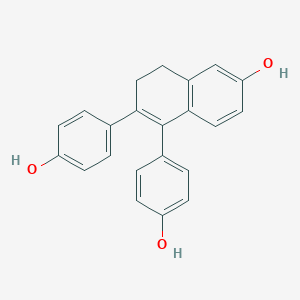
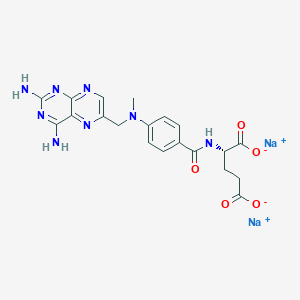
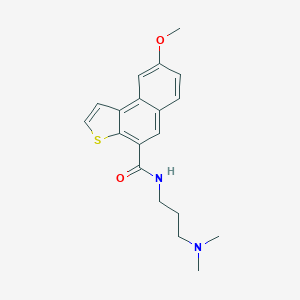
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)